Cas no 2228798-89-6 (2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol)

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a fluorinated heterocyclic alcohol with a molecular formula of C5H7F2N3O. This compound features a 1,2,3-triazole core substituted with a methyl group at the 1-position and a difluorinated hydroxymethyl moiety at the 4-position. The presence of two fluorine atoms adjacent to the hydroxyl group enhances its electron-withdrawing properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. Its structural motif is particularly useful for introducing polar and bioisosteric elements into target molecules, improving metabolic stability and binding affinity. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse synthetic applications. Its stability under standard conditions and compatibility with various reaction conditions further underscore its utility in pharmaceutical research and development.
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol structure
2228798-89-6 structure
Product Name:2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
CAS No:2228798-89-6
MF:C5H7F2N3O
MW:163.125387430191
CID:5868250
PubChem ID:165629969
Update Time:2025-07-02

2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
    • 2228798-89-6
    • EN300-1960162
    • Inchi: 1S/C5H7F2N3O/c1-10-2-4(8-9-10)5(6,7)3-11/h2,11H,3H2,1H3
    • InChI Key: HTKBJYUFRPFUDN-UHFFFAOYSA-N
    • SMILES: FC(CO)(C1=CN(C)N=N1)F

Computed Properties

  • Exact Mass: 163.05571818g/mol
  • Monoisotopic Mass: 163.05571818g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 50.9Ų

2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol Pricemore >>

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2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol Related Literature

Additional information on 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Professional Introduction to 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS No. 2228798-89-6)

2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, identified by its CAS number 2228798-89-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms and a triazole ring, which are known for their ability to enhance metabolic stability and binding affinity in drug candidates. The structural motif of this molecule integrates a fluorinated ethyl group with a methyl-substituted triazole moiety, making it a promising candidate for further exploration in the development of novel therapeutic agents.

The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to modulate pharmacokinetic properties, such as lipophilicity and metabolic resistance. In particular, C-F bonds are known for their strength and stability, which can contribute to the prolongation of drug half-life and improved bioavailability. The presence of two fluorine atoms at the 2-position of the ethyl group in 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is expected to enhance its pharmacological profile by increasing its metabolic stability against oxidative degradation pathways.

The triazole ring component of this compound is another key feature that warrants detailed discussion. Triazoles are heterocyclic aromatic compounds that have been widely utilized in medicinal chemistry due to their versatility and functional adaptability. The 1-methyl substitution at the 4-position of the triazole ring introduces additional steric and electronic effects that can influence the compound's interactions with biological targets. This specific substitution pattern has been explored in various contexts, including the development of antiviral and anticancer agents, where triazole derivatives have demonstrated notable efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules with greater accuracy. In the case of 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, computational studies have suggested that its fluorinated structure may facilitate strong interactions with enzymes or receptors involved in critical biological pathways. For instance, preliminary docking simulations indicate potential binding to enzymes implicated in inflammation or infection response pathways, which could make this compound a valuable scaffold for drug design.

The synthesis of 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol presents unique challenges due to its complex structural features. The introduction of fluorine atoms typically requires specialized synthetic methodologies to ensure high yield and purity. Additionally, the incorporation of the triazole ring necessitates careful control over reaction conditions to avoid unwanted side products. Despite these challenges, recent innovations in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision.

In the realm of medicinal chemistry, the exploration of novel scaffolds is essential for overcoming resistance mechanisms associated with existing therapies. The combination of fluorine substitution and triazole functionality in 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-4-y)ethan-l-l ol offers a unique opportunity to develop compounds with enhanced therapeutic potential. Preliminary biological evaluations have shown promising results in vitro, suggesting that this molecule may exhibit desirable pharmacological properties for further development.

The role of fluorine-containing compounds in modern drug discovery cannot be overstated. These molecules have been instrumental in the development of several FDA-approved drugs that exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The structural features of 2228798 89 6, particularly its dual fluorination and triazole moiety, align well with these trends. As such, it represents a significant asset for researchers seeking to develop next-generation therapeutics.

Future directions for research on cas no2228798 89 6 include optimizing its synthetic route for scalability and exploring its potential in vivo. Preclinical studies will be crucial in evaluating its safety profile and therapeutic efficacy before considering human trials. Given its promising preclinical data and unique structural features, 2228798 89 6 holds considerable potential as a lead compound or building block for novel drug candidates.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will further accelerate the development process for this compound. By leveraging these approaches, 2228798 89 6 could be rapidly optimized for specific therapeutic applications across various disease areas.

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